molecular formula C15H13NO2 B14331771 methyl 1-methyl-9H-carbazole-3-carboxylate CAS No. 104970-91-4

methyl 1-methyl-9H-carbazole-3-carboxylate

Cat. No.: B14331771
CAS No.: 104970-91-4
M. Wt: 239.27 g/mol
InChI Key: QIBIOYUABKRONK-UHFFFAOYSA-N
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Description

Methyl 1-methyl-9H-carbazole-3-carboxylate is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with a methyl group at the 1-position and a carboxylate ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-9H-carbazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by palladium-catalyzed intramolecular C–H arylation . This method provides an efficient route to carbazole derivatives.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-9H-carbazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted carbazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 1-methyl-9H-carbazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-9H-carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, carbazole derivatives have been shown to modulate glucose metabolism, inhibit inflammatory mediators, and control oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-9H-carbazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

104970-91-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 1-methyl-9H-carbazole-3-carboxylate

InChI

InChI=1S/C15H13NO2/c1-9-7-10(15(17)18-2)8-12-11-5-3-4-6-13(11)16-14(9)12/h3-8,16H,1-2H3

InChI Key

QIBIOYUABKRONK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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